Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also displayed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []
Relevance: Both this compound and 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione share a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. They also both feature a piperazine ring in their substituents, although the specific substitutions and linker moieties differ. []
Compound Description: This analogue displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
Relevance: Similar to the previous compound, this analogue shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. This highlights the potential importance of the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold for antiarrhythmic activity. []
Compound Description: This derivative exhibited hypotensive activity. It also showed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []
Relevance: This compound, while sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, showcases the impact of different substituents on the 8th position on biological activity. This suggests that modifications at this position could potentially be explored for modulating the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []
Compound Description: This derivative displayed hypotensive activity and exhibited weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []
Relevance: Like the previous compound, this derivative shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione and demonstrates how modifications at the 8th position can influence hypotensive activity. This further suggests that targeting this position could be a viable strategy for modifying the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []
Compound Description: This compound exhibited good H1-antagonist activity but also possessed undesirable antidopaminergic activity. []
Relevance: While this compound does not share the core structure of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, both compounds contain a piperazine ring substituted with aromatic groups. This structural similarity, along with their reported biological activities, might provide insights into structure-activity relationships relevant to 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []
Compound Description: This compound, a xanthinyl-substituted piperidinyl derivative, demonstrated potent, orally active H1-antagonist activity with a long duration of action and a favorable central nervous system profile. []
Relevance: WY-49051, although lacking the exact core structure, shares a notable structural resemblance to 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature a central 1,3-dimethylxanthine moiety. This structural similarity, combined with their reported biological activities, suggests that modifications around this central core could be explored to fine-tune the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, particularly regarding H1-antagonist activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.